Ethoxysulfuron

概述

描述

Ethoxysulfuron is a selective herbicide belonging to the sulfonylurea family. It is primarily used for controlling broad-leaved weeds and sedges in various crops, including cereals and rice. This compound is known for its high aqueous solubility and low volatility, making it effective in agricultural applications .

准备方法

Synthetic Routes and Reaction Conditions: Ethoxysulfuron can be synthesized through a multi-step process involving the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-ethoxyphenoxysulfonyl chloride in the presence of a base. The reaction is typically carried out in dichloromethane as a solvent, followed by purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, controlled temperatures, and purification systems to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, especially nucleophilic substitution, where the sulfonylurea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different nucleophiles attached to the sulfonylurea group.

科学研究应用

Efficacy in Weed Control

Field Studies : A significant body of research has demonstrated the efficacy of ethoxysulfuron in controlling various weed species. For example, a study indicated that this compound effectively controlled Ipomoea spp. and certain soybean plants but showed limited effectiveness against Bidens spp. , suggesting a need for integrated weed management strategies .

| Weed Species | Control Efficacy (%) | Comments |

|---|---|---|

| Ipomoea spp. | 85-90 | High efficacy observed |

| Soybean | 70-80 | Moderate control |

| Bidens spp. | 20-30 | Poor control |

Selectivity in Common Bean Cultivars

Research conducted on common bean cultivars has revealed varying degrees of tolerance to this compound. A study assessed the impact of different doses on two bean varieties, IPR Andorinha and IPR Tangará, finding that at higher doses (83.2 g ha^-1), fresh weight (FW) was reduced by 70-80% compared to untreated controls .

| Bean Variety | Dose (g ha^-1) | FW Reduction (%) |

|---|---|---|

| IPR Andorinha | 83.2 | 70-80 |

| IPR Tangará | 83.2 | 70-80 |

Safety and Toxicological Studies

This compound has been evaluated for its safety profile through various toxicological studies. Research indicates that it has low acute toxicity, with LD50 values greater than 5000 mg/kg for oral exposure in mice and rats . Furthermore, it is classified as non-genotoxic based on multiple assays including the Ames test and chromosome aberration tests .

Case Studies on Acute Poisoning

A notable case series reported on patients who experienced acute self-poisoning with a herbicide product containing this compound. The study found that most patients exhibited mild symptoms such as epigastric burning and vomiting, with no fatalities recorded among the 86 cases analyzed . This highlights the relatively low acute toxicity of this compound compared to other common herbicides.

Regulatory Perspectives

Regulatory assessments have also been conducted regarding the environmental impact and human health risks associated with this compound use. The European Food Safety Authority (EFSA) has reviewed its risk profile, concluding that it poses minimal risk to human health when used according to label directions .

作用机制

Ethoxysulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant growth inhibition and death. The molecular targets include the ALS enzyme and associated pathways involved in amino acid synthesis .

相似化合物的比较

Nicosulfuron: Another sulfonylurea herbicide used for weed control in maize.

Rimsulfuron: Used for controlling weeds in potatoes and tomatoes.

Metsulfuron-methyl: Effective against broad-leaved weeds in cereals and pastures.

Comparison: Ethoxysulfuron is unique due to its high selectivity for broad-leaved weeds and sedges, making it particularly effective in rice and cereal crops. Compared to nicosulfuron and rimsulfuron, this compound has a broader spectrum of activity and lower application rates. Metsulfuron-methyl, while similar, is less effective in certain crop types .

生物活性

Ethoxysulfuron is a sulfonylurea herbicide primarily used for controlling various grass and broadleaf weeds in agricultural settings. This compound exhibits notable biological activity, which encompasses its herbicidal properties, potential toxicity to non-target organisms, and effects on oxidative stress mechanisms. This article synthesizes current research findings, including case studies and relevant data tables, to provide a comprehensive overview of the biological activity of this compound.

This compound functions by inhibiting acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid synthesis in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death. As a member of the sulfonylurea group, it is classified as a Group B herbicide, which is significant for understanding its resistance management in weed control strategies .

Oxidative Stress Induction

Recent studies have highlighted the potential of this compound to induce oxidative stress in non-target organisms, particularly in avian species. A study conducted on male Japanese quail demonstrated that exposure to varying doses of this compound resulted in significant alterations in antioxidant enzyme activity. Specifically, there was a marked decrease in catalase (CAT), superoxide dismutase (SOD), and peroxidase (POD) levels, alongside an increase in lipid peroxidation markers such as thiobarbituric acid reactive substances (TBARS) and reactive oxygen species (ROS) .

Table 1: Oxidative Stress Markers in Japanese Quail Exposed to this compound

| Exposure Duration | This compound Dose (mg/kg) | CAT Activity (U/mg) | SOD Activity (U/mg) | TBARS Level (nmol/mg) |

|---|---|---|---|---|

| Control | 0 | 12.5 | 15.0 | 2.5 |

| 15 Days | 12.5 | 8.0 | 10.5 | 4.0 |

| 30 Days | 25 | 6.5 | 9.0 | 5.5 |

| 45 Days | 50 | 4.0 | 7.5 | 7.0 |

The results indicate a clear dose-dependent relationship between this compound exposure and oxidative stress parameters, suggesting that higher concentrations exacerbate the oxidative damage .

Histopathological Changes

Histopathological examinations revealed significant morphological changes in the intestinal tissues of quail exposed to this compound. Notably, there was a decrease in villous height and crypt depth within the small intestine, which could impair nutrient absorption and overall gut health . These findings are critical as they suggest potential long-term health implications for wildlife exposed to this herbicide.

Environmental Impact

The environmental persistence and bioaccumulation potential of this compound have raised concerns regarding its ecological impact. Studies have shown that while this compound is primarily metabolized through O-demethylation and O-deethylation, its residues can remain detectable in soil and water systems, potentially affecting non-target plant species and aquatic life .

Case Study: Herbicide Resistance Management

In agricultural settings, this compound has been utilized effectively for weed management; however, its use has also led to concerns about herbicide resistance among weed populations. A study indicated that continuous reliance on this compound without integrated weed management practices could lead to the development of resistant biotypes . This highlights the necessity for diversified weed control strategies to mitigate resistance development.

Case Study: Impact on Non-Target Species

A comprehensive assessment of this compound's impact on non-target species included studies on amphibians and aquatic organisms, which demonstrated adverse effects at environmentally relevant concentrations. These findings underscore the importance of evaluating the broader ecological consequences of herbicide applications beyond their intended targets .

属性

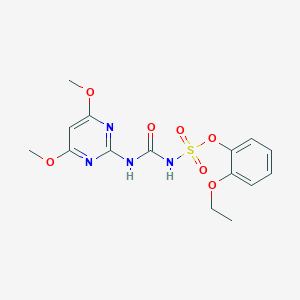

IUPAC Name |

(2-ethoxyphenyl) N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O7S/c1-4-25-10-7-5-6-8-11(10)26-27(21,22)19-15(20)18-14-16-12(23-2)9-13(17-14)24-3/h5-9H,4H2,1-3H3,(H2,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVKRNOCDUPIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057951 | |

| Record name | Ethoxysulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126801-58-9 | |

| Record name | Ethoxysulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126801-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxysulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126801589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxysulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamic acid, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-, 2-ethoxyphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9C8090ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。